molecular formula C20H27N3O4S2 B2546712 methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate CAS No. 1251675-62-3

methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate

Cat. No.: B2546712
CAS No.: 1251675-62-3
M. Wt: 437.57
InChI Key: CWCGZLRCYMVTAU-UHFFFAOYSA-N
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Description

Methyl 1-(4-(tert-butyl)benzyl)-3-(thiomorpholinosulfonyl)-1H-pyrazole-4-carboxylate is a useful research compound. Its molecular formula is C20H27N3O4S2 and its molecular weight is 437.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antitumor Activity

Methyl 1-(5-tert-butyl-1H-pyrazol-3-yl)-2-(aryl)-1H-benzo[d]imidazole-5-carboxylates were synthesized through a process involving nucleophilic aromatic displacement and a solvent-free approach. This synthesis method allowed for the creation of compounds exhibiting significant antitumor activity against various human tumor cell lines, highlighting the potential of these compounds in cancer treatment (Abonía et al., 2011).

Catalytic Applications in Organic Synthesis

Research on ionic liquids such as 1-butyl-3-methyl imidazolium hydroxide ([bmIm]OH) has shown its efficiency as a catalyst for synthesizing a variety of organic compounds, including pyrazole derivatives. These reactions are characterized by their high yield, rapid completion, and avoidance of organic solvents, marking a greener and more efficient method for producing complex organic molecules (Ranu et al., 2008).

Antioxidant Activity

The synthesis of pyranopyrazoles using an imidazole-based ionic liquid as a catalyst has been explored for its environmental friendliness and operational simplicity. These synthesized compounds demonstrated higher antioxidant activity compared to traditional antioxidants like vitamin E and ascorbic acid, suggesting their potential utility in developing new antioxidant therapies (Aliabadi & Mahmoodi, 2016).

Anti-Inflammatory and Antiviral Properties

Celecoxib derivatives have been synthesized and evaluated for their anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. These compounds offer promising results without causing significant tissue damage, indicating potential for therapeutic application in various diseases (Küçükgüzel et al., 2013).

Insecticidal Activity

A series of new pyrazole amide derivatives were designed based on their structural similarity to known compounds, showing promising insecticidal activity against Helicoverpa armigera. This work underscores the role of these compounds in developing new insecticides with specific target sites (Deng et al., 2016).

Safety and Hazards

As with any chemical compound, appropriate safety measures should be taken when handling this compound. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The study of pyrazole derivatives is a vibrant field in medicinal chemistry due to their wide range of biological activities. This particular compound could be of interest for future research .

Properties

IUPAC Name

methyl 1-[(4-tert-butylphenyl)methyl]-3-thiomorpholin-4-ylsulfonylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O4S2/c1-20(2,3)16-7-5-15(6-8-16)13-22-14-17(19(24)27-4)18(21-22)29(25,26)23-9-11-28-12-10-23/h5-8,14H,9-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWCGZLRCYMVTAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CN2C=C(C(=N2)S(=O)(=O)N3CCSCC3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.